Cas no 2229255-06-3 ({2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol)

{2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol structure
2229255-06-3 structure
Product Name:{2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol
CAS No:2229255-06-3
MF:C12H20N2O
MW:208.300003051758
CID:5965824
PubChem ID:165652446
Update Time:2025-07-21

{2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • {2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol
    • 2229255-06-3
    • EN300-1795867
    • {2,2-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropyl}methanol
    • Inchi: 1S/C12H20N2O/c1-9(2)14-10(5-6-13-14)12(8-15)7-11(12,3)4/h5-6,9,15H,7-8H2,1-4H3
    • InChI Key: AEZXHOWCTWRKBR-UHFFFAOYSA-N
    • SMILES: OCC1(C2=CC=NN2C(C)C)CC1(C)C

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38Ų

{2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol Pricemore >>

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{2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol Related Literature

Additional information on {2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol

Chemical Profile of {2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol (CAS No. 2229255-06-3)

{2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol} is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its CAS number 2229255-06-3, belongs to a class of heterocyclic molecules that are widely studied for their pharmacological properties. The presence of multiple functional groups, including a cyclopropyl ring and a pyrazole moiety, makes this molecule a promising candidate for further investigation in drug discovery and development.

The chemical structure of {2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a propan-2-yl group. This specific arrangement of functional groups contributes to the compound's distinct chemical and biological properties. The cyclopropyl ring is known for its stability and ability to interact with biological targets in unique ways, while the pyrazole moiety is a common pharmacophore found in many bioactive molecules.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. {2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol has been studied for its potential role in various biological pathways. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable candidate for further exploration in the treatment of inflammatory diseases and other disorders. The structural features of this molecule allow it to interact with biological targets in a manner that could lead to novel therapeutic interventions.

One of the most intriguing aspects of {2,2-dimethyl-1-1-(propan-2-yl)-1H-pyrazol-5-ylcyclopropyl}methanol is its ability to modulate key signaling pathways involved in disease progression. Studies have shown that this compound can interfere with the activity of enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular processes. By targeting these enzymes, {2,2-dimethyl-1-1-(propan-2-y)l}-1H-pyrazol -5 - ylcycloprop ylmethanol may be able to attenuate inflammatory responses and promote cellular homeostasis.

The synthesis of {2,2-dimethyl - 1 - 1 - (propan - 2 - yl) - 1 H - pyrazol - 5 - ylcycloprop ylmethanol} involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the pyrazole ring followed by its functionalization with the cyclopropyl and propan - 2 - yl groups. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, are often employed to achieve the desired molecular structure.

From a computational chemistry perspective, {2,2-dimethyl - 1 - 1 - (propan - 2 - yl) - 1 H - pyrazol - 5 - ylcycloprop ylmethanol} has been subjected to extensive molecular modeling studies to predict its binding interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action. By leveraging computational tools, researchers can design analogs with enhanced potency and selectivity, which could lead to more effective therapeutic agents.

The pharmacokinetic properties of {2,2-dimethyl - 1 - 1 - (propan - 2 - yl) - 1 H - pyrazol - 5 - ylcycloprop ylmethanol} are also of great interest. Preliminary studies have suggested that this compound exhibits favorable solubility and metabolic stability, which are essential characteristics for any potential drug candidate. Understanding how the body processes this molecule can help in optimizing its formulation and delivery methods.

In conclusion, {2,2-dimethyl – 1 – 1 – (propan – 2 – yl) – 1 H – pyrazol – 5 – ylcycloprop ylmethanol} represents a significant advancement in the field of pharmaceutical chemistry. Its unique structure and promising biological activities make it a compelling target for further research. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the development of new treatments for various diseases.

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